REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[C:2]([O:4][CH3:5])=[O:3].[C:9]1(O)[CH:14]=[CH:13][CH:12]=[CH:11]C=1>>[C:1]([O:7][C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1)(=[O:6])[C:2]([O:4][C:5]1[CH:9]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
second distillation reactors
|
Type
|
DISTILLATION
|
Details
|
a refining distillation column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)OC1=CC=CC=C1)(=O)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |